molecular formula C13H23NO5 B2979889 3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid CAS No. 2155855-45-9

3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid

Cat. No.: B2979889
CAS No.: 2155855-45-9
M. Wt: 273.329
InChI Key: WYLLOFNNRCMNCA-UHFFFAOYSA-N
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Description

3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid is a synthetic organic compound with the molecular formula C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to an oxane ring and a propanoic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Oxane Ring: The protected amino group is then reacted with an appropriate diol or epoxide to form the oxane ring. This step may involve the use of catalysts such as Lewis acids.

    Introduction of the Propanoic Acid Moiety: The oxane intermediate is then reacted with a suitable propanoic acid derivative, such as a halide or ester, under basic or acidic conditions to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino group.

    Substitution Reactions: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the oxane ring and propanoic acid moiety.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of suitable catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amino derivative.

    Substitution: Depending on the nucleophile used, various substituted oxane derivatives are formed.

    Oxidation and Reduction: Oxidized or reduced forms of the oxane ring and propanoic acid moiety are obtained.

Scientific Research Applications

3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The oxane ring and propanoic acid moiety contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-{[(Tert-butoxy)carbonyl]amino}tetrahydro-2H-pyran-4-yl)propanoic acid
  • 4-[(Tert-butoxycarbonyl)amino]phenylboronic acid
  • (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino)methylphenyl)propanoic acid

Uniqueness

3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the oxane ring and the Boc-protected amino group allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(5-4-10(15)16)6-8-18-9-7-13/h4-9H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLLOFNNRCMNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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